molecular formula C12H17BBrNO3 B3060261 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester CAS No. 2096334-49-3

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester

Cat. No. B3060261
CAS RN: 2096334-49-3
M. Wt: 313.99
InChI Key: KHUJCKRTJFOPOE-UHFFFAOYSA-N
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Description

“2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester” is a chemical compound that is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester” is C12H17BBrNO3. The average mass is 313.99 Da.


Chemical Reactions Analysis

Pinacol boronic esters, such as “2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester”, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura (SM) coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester” include a density of 1.7±0.1 g/cm3, boiling point of 419.5±55.0 °C at 760 mmHg, and a flash point of 207.5±31.5 °C . It also has a molar refractivity of 45.2±0.4 cm3, and a molar volume of 135.5±5.0 cm3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The pinacol ester of 2-bromo-5-methoxypyridine-4-boronic acid serves as an excellent reagent in SM coupling reactions. Its stability, mild reaction conditions, and functional group tolerance make it a valuable tool for synthesizing complex molecules .

DYRK1A Inhibitors

Researchers have employed this compound in the synthesis of pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These derivatives act as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a protein kinase associated with neurodegenerative diseases and cancer. The pinacol ester’s reactivity allows for the construction of diverse molecular scaffolds for drug discovery .

Protodeboronation Reactions

While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains less explored. Recent studies have demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, including pinacol esters. These reactions provide access to valuable building blocks for further functionalization .

Enantiospecificity Enhancement

In certain reactions, boronate complexes can undergo SET (single-electron transfer) pathways, affecting enantiospecificity. By adjusting the electronics of the aryllithium reagent, researchers have improved the enantiospecificity of boronate complex formation. Pinacol esters, including those derived from 2-bromo-5-methoxypyridine-4-boronic acid, play a role in these studies .

Future Directions

The future directions in the research and application of “2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the Suzuki–Miyaura (SM) coupling reaction, which uses organoboron reagents like “2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester”, continues to be a significant area of research .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boron atom in the compound transfers the formally nucleophilic organic groups to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound’s stability can be influenced by air and moisture .

properties

IUPAC Name

2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUJCKRTJFOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142355
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

2096334-49-3
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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